(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine

Chiral resolution Enantiomeric excess Process chemistry

This (R)-configured 3-fluoropyrrolidine-pyridine is a non-negotiable chiral building block for CNS-penetrant nicotinic acetylcholine receptor (nAChR) ligands and DPP-IV inhibitor intermediates. The 3-fluoro substituent reduces pyrrolidine pKa by ~1.77 log units versus des-fluoro analogs, enabling precise tuning of receptor subtype selectivity (α4β2 >150-fold over α3β4). Procuring the pre-formed (R)-enantiomer bypasses asymmetric hydrogenation and chiral resolution steps, reducing synthetic step count and improving overall yield. Supplied with batch-specific CoA (NMR, HPLC) confirming ≥95% chemical purity and defined (R) stereochemistry—acceptable as a reference standard for chiral SFC/HPLC method development in GMP analytical laboratories.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
Cat. No. B8181373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=NC=C2)F
InChIInChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2/t9-/m1/s1
InChIKeyFVKZOXRTXOACOX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine: A Chiral Fluorinated Building Block for CNS Drug Discovery


(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine (CAS 1213375-37-1) is a chiral fluorinated pyridine derivative characterized by a pyrrolidine substituent at the 4-position and a fluorine atom at the 3-position of the pyridine ring. It belongs to the class of optically active 3-fluoropyrrolidine-containing heterocycles, which are valued as intermediates in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands [1] and dipeptidyl peptidase IV (DPP-IV) inhibitors [2]. The compound is typically supplied as the free base or dihydrochloride salt, with commercial specifications including ≥95% chemical purity and defined (R) stereochemistry .

Why Racemic or Non-Fluorinated Analogs Cannot Substitute for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine in CNS-Targeted Synthesis


Substitution of (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine with the racemic mixture, the (S)-enantiomer, or non-fluorinated 4-(pyrrolidin-2-yl)pyridine compromises both pharmacological performance and synthetic reproducibility. The (R) stereochemistry is non-negotiable for chiral drug candidates: the scalable manufacture of (R)-3-fluoropyrrolidine for Roche's Mosperafenib requires ≥99.95% chiral purity, demonstrating that even minor enantiomeric contamination is unacceptable in pharmaceutical synthesis [1]. At the pharmacodynamic level, replacement of the 3-fluoropyrrolidine moiety with a non-fluorinated pyrrolidine increases pKa from ~7.02 to ~8.79, which has been shown to slow CNS imaging kinetics and reduce α4β2 nAChR subtype selectivity [2]. These dual chiral and electronic requirements mean that generic in-class compounds cannot deliver equivalent results in receptor binding assays or in vivo pharmacokinetic profiles.

Quantitative Differentiation Evidence for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine Against Structural Analogs


Chiral Purity Requirement: (R)-Enantiomer vs. Racemate in Pharmaceutical Intermediate Synthesis

For the clinical candidate Mosperafenib (Roche), the key intermediate (R)-3-fluoropyrrolidine must meet chiral purity ≥99.95% and chemical purity ≥99.8%. The (R)-3-fluoropyrrolidine scaffold is directly analogous to the (R)-pyrrolidin-2-yl moiety in the target compound. Substitution with the racemate introduces the (S)-enantiomer, which acts as a process impurity that must be controlled below 0.05% [1]. This chiral stringency is a direct consequence of regulatory requirements for single-enantiomer drugs, where the undesired enantiomer is considered an impurity with potential for distinct, adverse pharmacological activity.

Chiral resolution Enantiomeric excess Process chemistry GMP intermediate

Basicity Modulation by 3-Fluorine: pKa Reduction Improves α4β2 nAChR Selectivity

In a series of α4β2 nAChR ligands, the 3-fluoropyrrolidine nucleus decreased the secondary amine pKa from ~8.79 (non-fluorinated pyrrolidine analog) to ~7.02. This 1.77 log unit reduction in basicity was associated with improved α4β2 selectivity: compound (2S,4R)-11 displayed Ki = 7.4 nM for α4β2 vs. Ki = 1,160 nM for α3β4 (157-fold selectivity), whereas the non-fluorinated comparator nicotine shows only ~10-fold selectivity [1]. The fluorine atom thus directly enables subtype-selective receptor engagement that is unattainable with des-fluoro analogs.

nAChR Basicity CNS penetration Selectivity

Predicted CNS Penetration: logBB Advantage of 3-Fluoropyrrolidine Scaffolds

The 3-fluoropyrrolidine nucleus contributes to a favorable logBB (brain-to-blood partition coefficient) predictive of CNS penetration. Compound (2S,4R)-11 showed a calculated logBB of +0.010, while the non-fluorinated reference compound niodene displayed a logBB of -0.234. The positive logBB value indicates preferential brain partitioning, a prerequisite for CNS imaging and therapeutic applications [1]. This physicochemical advantage is directly attributable to the reduced basicity conferred by the 3-fluorine substituent.

logBB CNS penetration Physicochemical properties Drug-likeness

Procurement Cost and Availability: (R)-Enantiomer Dihydrochloride vs. Racemate

The (R)-enantiomer dihydrochloride salt (CAS 2816818-18-3) is commercially available from Fluorochem at £382.00/100 mg and £651.00/250 mg, with stock levels of 5+ units . In contrast, the (S)-enantiomer is not listed as a catalog item by major suppliers, and the racemic free base (CAS 1270491-52-5) lacks chiral quality specifications . The dihydrochloride salt offers advantages in handling (crystalline solid, non-hygroscopic) over the free base, which is typically an oil. This price and availability differential reflects the higher synthetic complexity and quality control costs associated with producing the single enantiomer.

Procurement Cost analysis Salt form Supply chain

Structural Confirmation: Enantiomeric Identity Verified by Chiral HPLC and NMR

Reputable suppliers such as Bidepharm provide batch-specific QC data for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine, including NMR, HPLC, and GC analyses that confirm chemical identity and purity ≥95% . The MDL number MFCD09257364 is associated with the defined (R)-stereochemistry. In contrast, the racemic mixture (CAS 1270491-52-5) lacks an MDL identifier linked to stereochemistry and does not include enantiomeric excess in standard certificate of analysis documentation . For regulated pharmaceutical development, this absence of chiral QC constitutes a critical data gap that precludes use in IND-enabling studies.

Quality control Chiral HPLC NMR Regulatory compliance

Recommended Procurement Scenarios for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine Based on Quantitative Evidence


Synthesis of α4β2-Selective nAChR PET Imaging Ligands for Alzheimer's Disease Diagnosis

The 3-fluoropyrrolidine scaffold, of which (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine is a representative core, has been validated as a privileged fragment for constructing α4β2-selective nAChR ligands with sub-10 nM affinity and >150-fold selectivity over α3β4 [1]. The calculated logBB of +0.010 supports CNS penetration, making this compound class suitable for developing ¹⁸F-labeled PET tracers for early diagnosis of Alzheimer's disease. The (R) stereochemistry is critical: the (S)-enantiomer or racemate would generate confounding binding data and fail to meet regulatory stereochemical identity requirements for radiotracer development.

Chiral Intermediate for DPP-IV Inhibitor Synthesis in Type 2 Diabetes Programs

Optically active fluoropyrrolidine derivatives are established intermediates for DPP-IV inhibitors, a major class of oral antidiabetic agents exemplified by sitagliptin [1]. The patent literature explicitly identifies (R)-configured fluoropyrrolidine intermediates as necessary for achieving the desired stereochemistry at the pyrrolidine 2-position in the final drug substance [2]. Procuring the pre-formed (R)-enantiomer bypasses the need for asymmetric hydrogenation or chiral resolution steps, reducing synthetic step count and improving overall yield.

Structure-Activity Relationship (SAR) Studies on Nicotinic Receptor Subtype Selectivity

Investigators exploring SAR around the pyrrolidine basicity in nAChR ligands require the 3-fluoro substituent as a precise electronic tuning element. The pKa reduction of 1.77 log units relative to des-fluoro analogs [1] enables systematic exploration of the relationship between amine basicity and receptor subtype selectivity. The (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine provides a well-defined, commercially available starting point for synthesizing focused libraries where fluorine is used as an isosteric replacement for hydrogen, with predictable effects on both target engagement and ADME properties.

Quality-Controlled Reference Standard for Chiral Method Development in Pharmaceutical QC

Because the (R)-enantiomer is supplied with documented chiral purity (≥95% chemical purity with batch-specific CoA including NMR and HPLC data [1]), it can serve as a reference standard for developing chiral HPLC or SFC methods to separate the (R) and (S) enantiomers of pyrrolidine-pyridine drug candidates. This application is directly relevant to GMP analytical laboratories that require well-characterized single enantiomers to establish system suitability parameters and retention time markers for in-process control testing.

Quote Request

Request a Quote for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.